1,8-Naphthyridine-3-carbaldehyde
Description
Significance of the 1,8-Naphthyridine (B1210474) Scaffold in Heterocyclic Chemistry
The 1,8-naphthyridine nucleus is a prominent nitrogen-containing heterocyclic scaffold that has garnered substantial interest from researchers. researchgate.netnih.gov This core structure is a key component in numerous compounds that exhibit a wide array of biological activities. researchgate.netnih.gov Its derivatives have been investigated for their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among others. researchgate.netnih.gov The versatility of the 1,8-naphthyridine scaffold makes it a privileged structure in medicinal chemistry and drug discovery. researchgate.nettandfonline.com
The significance of this scaffold is further highlighted by its presence in several commercially available drugs. rsc.org For instance, gemifloxacin (B1671427) is an antimicrobial and antibacterial drug built upon the naphthyridine skeleton. The structural framework of 1,8-naphthyridine allows for functionalization at various positions, enabling the synthesis of a diverse library of compounds with tailored properties. researchgate.net
Role of 1,8-Naphthyridine-3-carbaldehyde as a Versatile Synthetic Intermediate
This compound serves as a crucial building block in organic synthesis, primarily due to the reactivity of its aldehyde group. This functional group provides a convenient handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
One common synthetic route to derivatives of this compound involves the Vilsmeier-Haack cyclization of substituted N-(pyridin-2-yl) acetamides. researchgate.net This method provides a direct pathway to compounds like 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), which can then be further modified. researchgate.net
The aldehyde functionality of this compound can undergo a range of reactions, including:
Condensation reactions: It readily reacts with compounds containing active methylene (B1212753) groups, such as hydrazine (B178648) hydrate (B1144303), to form new heterocyclic rings.
Cyclization reactions: Treatment with reagents like sodium azide (B81097) can lead to the formation of fused ring systems, such as tetrazolo[1,5-a] tandfonline.comnaphthyridine.
Substitution reactions: The aldehyde group can direct the substitution of other groups on the naphthyridine ring, as seen in the reaction with sodium sulphide to yield 2-mercapto-1,8-naphthyridines-3-carbaldehyde.
These transformations underscore the role of this compound as a versatile intermediate, enabling the synthesis of a wide spectrum of derivatives with potential applications in various fields.
Overview of Academic Research Perspectives on this compound Systems
Academic research on this compound and its derivatives is a burgeoning field, with studies exploring its potential in medicinal chemistry and materials science. Researchers are actively investigating the synthesis of novel derivatives and evaluating their biological activities.
Recent studies have focused on designing and synthesizing new 1,8-naphthyridine-3-carboxylic acid and 1,8-naphthyridine-3-carbonitrile (B1524053) analogues. rsc.orgrsc.org These efforts are often guided by computational studies, such as molecular docking, to predict the interaction of these compounds with biological targets. rsc.org For example, new derivatives have been evaluated for their antihistaminic activity and as potential anti-mycobacterial agents. rsc.orgrsc.org
The synthetic versatility of the 1,8-naphthyridine scaffold continues to be a major focus, with the development of new and efficient synthetic methodologies. organic-chemistry.org These advancements facilitate the creation of diverse libraries of 1,8-naphthyridine derivatives for further biological screening. The broad spectrum of pharmacological activities associated with this scaffold, including anticancer and anti-inflammatory properties, ensures that it remains a subject of intense scientific inquiry. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
933746-87-3 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1,8-naphthyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2O/c12-6-7-4-8-2-1-3-10-9(8)11-5-7/h1-6H |
InChI Key |
WXENZULYFDWZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1,8 Naphthyridine 3 Carbaldehyde
Friedländer Annulation Approaches to 1,8-Naphthyridine-3-carbaldehyde Systems
The Friedländer synthesis is a classical and versatile method for constructing quinoline (B57606) and naphthyridine ring systems. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a -CH2- group adjacent to a carbonyl).
A primary route for synthesizing the 1,8-naphthyridine (B1210474) framework involves the reaction of 2-aminonicotinaldehyde with various carbonyl compounds. rsc.orgrsc.org This precursor contains the necessary amine and aldehyde functionalities on a pyridine (B92270) ring, poised for cyclization. When reacted with a carbonyl compound possessing an α-methyl or methylene group, a condensation reaction occurs, followed by cyclization and dehydration to form the second pyridine ring of the 1,8-naphthyridine system. nih.gov The choice of the carbonyl partner directly influences the substitution pattern on the newly formed ring.
In recent years, significant efforts have been directed toward developing more sustainable synthetic protocols. For the Friedländer synthesis of 1,8-naphthyridines, this has led to the exploration of greener reaction media and catalysts. researchgate.net Water has emerged as a preferred solvent due to its low cost, safety, and environmental benefits. acs.org
Researchers have successfully employed basic ionic liquids, such as those based on choline (B1196258) hydroxide (B78521) (ChOH), as efficient and recyclable catalysts in aqueous media. nih.govresearchgate.net These ionic liquids can be metal-free, non-toxic, and water-soluble, simplifying product separation and catalyst recovery. researchgate.netacs.org In some instances, the reaction can proceed under solvent-free conditions using a basic ionic liquid like [Bmmim][Im] which acts as both the catalyst and the reaction medium. nih.govnih.gov These methods often provide excellent yields and avoid the use of hazardous organic solvents or expensive metal catalysts, aligning with the principles of green chemistry. nih.gov
The scalability of a synthetic method is crucial for its practical application. The Friedländer annulation of 2-aminonicotinaldehyde has been successfully scaled to the gram level in aqueous media. acs.org Using a catalytic amount of choline hydroxide (ChOH) in water, various 1,8-naphthyridine derivatives have been produced in high yields. nih.gov For example, the reaction of 2-aminonicotinaldehyde with acetone (B3395972) on a 10 mmol scale in water, catalyzed by 1 mol% ChOH, yielded the corresponding 2-methyl-1,8-naphthyridine in 92% yield. acs.org This demonstrates the robustness and practicality of the aqueous-based methodology for large-scale production. researchgate.netacs.org The simple, one-pot nature of this process, combined with easy separation of the product and catalyst, makes it an attractive strategy for industrial synthesis. nih.govacs.org
| Substrate 1 | Substrate 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2-Aminonicotinaldehyde | Acetone | ChOH (1) | H₂O | 50 | 6 | 2-Methyl-1,8-naphthyridine | 99 |
| 2-Aminonicotinaldehyde | Acetone | ChOH (1) | H₂O | rt | 10 | 2-Methyl-1,8-naphthyridine | 90 |
| 2-Aminonicotinaldehyde (10 mmol) | Acetone (10 mmol) | ChOH (1) | H₂O | 50 | 6 | 2-Methyl-1,8-naphthyridine | 92 (gram-scale) |
| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | ChOH (1) | H₂O | 50 | 11 | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] nih.govacs.orgnaphthyridine | 92 |
| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] | None | 80 | 24 | 2,3-Diphenyl-1,8-naphthyridine | - |
Vilsmeier-Haack Cyclization for this compound Formation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org It can also be employed to construct heterocyclic rings through an intramolecular cyclization process. The reaction typically uses a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphoryl chloride (POCl₃) to generate an electrophilic species known as the Vilsmeier reagent. wikipedia.orgwikipedia.org
A specific application of this reaction is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide. researchgate.net In this process, the N-(pyridin-2-yl)acetamide is treated with the Vilsmeier reagent (generated from POCl₃ and DMF). The reaction proceeds via electrophilic attack and subsequent intramolecular cyclization onto the pyridine ring, followed by dehydration and chlorination to yield the target molecule. researchgate.net This provides a regioselective route to the 3-formyl-1,8-naphthyridine core, with a chlorine atom at the 2-position that can be subsequently modified. researchgate.net
The efficiency and outcome of the Vilsmeier-Haack cyclization are sensitive to the nature of the substituents on the starting materials. The reactivity of the Vilsmeier reagent itself can be modulated by the choice of the amide; for instance, N-methylformanilide is known to be a more reactive reagent than DMF in certain cases. researchgate.net
On the substrate side, electron-donating groups on the aromatic or heterocyclic ring generally facilitate the electrophilic attack by the Vilsmeier reagent, enhancing reaction rates. wikipedia.org Conversely, electron-withdrawing groups can deactivate the ring, making the reaction more difficult. Steric hindrance also plays a crucial role. Bulky substituents near the site of cyclization can impede the approach of the Vilsmeier reagent, potentially lowering the yield or altering the regioselectivity of the reaction. researchgate.net In complex substrates, the reaction conditions, such as temperature, can also dictate the reaction pathway, leading to different products. thieme-connect.com
| Precursor | Reagents | Product | Yield (%) |
| N-(pyridin-2-yl)acetamide | POCl₃, DMF | 2-Chloro-3-formyl-1,8-naphthyridine | - |
| N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | POCl₃, DMF | 2,8-dichloro-10aH-pyrimido[2,1-b] rsc.orgnih.govbenzothiazole-3-carbaldehyde | 56 |
Grignard Reagent-Mediated Synthetic Routes to this compound Analogues
The introduction of substituents onto the 1,8-naphthyridine core can be effectively achieved through the use of Grignard reagents. While direct Grignard addition to a carbonyl group at the 3-position is a plausible strategy, much of the reported literature focuses on the addition of Grignard reagents to a nitrile precursor, which can then be converted to the desired carbaldehyde.
A notable example, although on the related 1,6-naphthyridine (B1220473) scaffold, demonstrates a robust and scalable approach that is conceptually applicable to the 1,8-naphthyridine series. This method involves the addition of various Grignard reagents to a 4-amino-2-chloronicotinonitrile (B6590771) intermediate. The resulting adduct is then subjected to acidolysis and cyclocondensation to furnish 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives in moderate to good yields. This strategy highlights the utility of Grignard reagents in constructing substituted naphthyridine systems.
A plausible synthetic route to this compound analogues using a Grignard reagent could commence with a suitable halo- or cyano-substituted 1,8-naphthyridine. For instance, a reaction of a Grignard reagent with a 1,8-naphthyridine-3-carbonitrile (B1524053) would yield a ketone after hydrolysis. Subsequent reduction and oxidation steps, or direct conversion methods, could then provide the target carbaldehyde.
Table 1: Examples of Grignard Reagent Application in Naphthyridine Synthesis (Conceptual application based on related scaffolds)
| Starting Material | Grignard Reagent | Intermediate | Final Product Type |
| 2-Chloro-1,8-naphthyridine-3-carbonitrile | Phenylmagnesium bromide | Phenyl(2-chloro-1,8-naphthyridin-3-yl)methanone | 2-Chloro-3-benzoyl-1,8-naphthyridine |
| 2-Chloro-1,8-naphthyridine-3-carbonitrile | Methylmagnesium iodide | 1-(2-Chloro-1,8-naphthyridin-3-yl)ethan-1-one | 2-Chloro-3-acetyl-1,8-naphthyridine |
Oxidation Strategies for 1,8-Naphthyridinecarbaldehyde Derivatives from Methyl-Substituted Precursors
The oxidation of a methyl group at the 3-position of the 1,8-naphthyridine ring represents a direct and atom-economical approach to the corresponding carbaldehyde. Selenium dioxide (SeO₂) is a well-established reagent for the allylic and benzylic oxidation of methyl groups to aldehydes, a transformation known as the Riley oxidation. nih.govlkouniv.ac.inadichemistry.com This method is particularly useful for heterocyclic compounds. nih.govyoutube.com
The reaction typically involves heating the methyl-substituted 1,8-naphthyridine with a stoichiometric amount of SeO₂ in a suitable solvent such as dioxane or acetic acid. The use of acetic acid can sometimes lead to the formation of an acetate (B1210297) ester, which can then be hydrolyzed to the alcohol and subsequently oxidized to the aldehyde. adichemistry.com To mitigate the toxicity and disposal issues associated with stoichiometric selenium reagents, catalytic versions of the Riley oxidation have been developed, employing a co-oxidant like t-butyl hydroperoxide (TBHP) to regenerate the active selenium species. nih.govadichemistry.com
Microwave-assisted SeO₂ oxidation has also been shown to improve reaction rates and product purity for some aromatic substrates, often requiring less excess of the reagent. nih.gov The mechanism of the Riley oxidation is believed to proceed through an ene reaction followed by a lkouniv.ac.inyoutube.com-sigmatropic rearrangement. lkouniv.ac.inadichemistry.com
Table 2: Proposed Selenium Dioxide Oxidation of 3-Methyl-1,8-naphthyridine
| Substrate | Reagent | Conditions | Product |
| 3-Methyl-1,8-naphthyridine | Selenium dioxide (SeO₂) | Reflux in dioxane or acetic acid | This compound |
| 3-Methyl-1,8-naphthyridine | SeO₂ (catalytic), t-butyl hydroperoxide (TBHP) | Inert solvent, heat | This compound |
Multi-Component Reactions for Functionalized 1,8-Naphthyridine Derivatives Utilizing Carbaldehydes
Multi-component reactions (MCRs) offer an efficient and convergent strategy for the synthesis of highly functionalized 1,8-naphthyridine derivatives. These reactions often utilize aldehydes as key building blocks. A common approach is a three-component condensation involving a 2-aminopyridine (B139424) derivative (often 2-aminonicotinaldehyde), an active methylene compound, and an aldehyde. organic-chemistry.org
One such method describes a single-step, facile synthesis of 1,8-naphthyridine derivatives at room temperature. This reaction employs substituted 2-aminopyridines, malononitrile (B47326) or methyl/ethyl cyanoacetate (B8463686), and various aromatic aldehydes in the presence of an N-bromosulfonamide as a Lewis acid catalyst. This protocol provides good to high yields of the desired products. nih.govorganic-chemistry.org
Another efficient, one-pot synthesis of functionalized nih.govthieme-connect.denaphthyridine derivatives proceeds via a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides under catalyst-free conditions in ethanol (B145695). rsc.org This green chemistry approach offers advantages such as short reaction times, high yields, and operational simplicity.
The Friedländer annulation, a classic method for quinoline and naphthyridine synthesis, can also be performed under multi-component conditions. For instance, the reaction of 2-aminonicotinaldehyde with various active methylene carbonyl compounds proceeds in water with an inexpensive and biocompatible ionic liquid catalyst, choline hydroxide, to give excellent yields of substituted 1,8-naphthyridines. kthmcollege.ac.in
Table 3: Examples of Multi-Component Reactions for 1,8-Naphthyridine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| 2-Aminopyridine | Malononitrile | Aromatic aldehyde | N-Bromosulfonamide | Substituted 1,8-naphthyridine |
| Glutaraldehyde | Malononitrile | β-Ketoamide | Catalyst-free, ethanol | Functionalized nih.govthieme-connect.denaphthyridine |
| 2-Aminonicotinaldehyde | Active methylene compound | - | Choline hydroxide, water | Substituted 1,8-naphthyridine |
| 2-Aminonicotinaldehyde | Meldrum's acid | Alcohol | Anhydrous FeCl₃ | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate |
Derivatization and Functionalization Strategies of 1,8 Naphthyridine 3 Carbaldehyde
Condensation Reactions of 1,8-Naphthyridine-3-carbaldehyde
Condensation reactions involving the aldehyde group of this compound are a primary method for introducing new functional groups and extending the molecular framework.
Formation of Hydrazone Derivatives from Hydrazine (B178648) Hydrate (B1144303)
The reaction of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) with hydrazine hydrate and sodium acetate (B1210297) in methanol (B129727) leads to the formation of the corresponding hydrazone derivatives. researchgate.net This condensation reaction is typically carried out by stirring a mixture of the carbaldehyde, hydrazine hydrate, and sodium acetate in methanol at room temperature for a period of 30 minutes. The resulting hydrazone precipitates from the reaction mixture upon dilution with ice-cold water and can be purified by recrystallization from ethyl alcohol.
Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a versatile reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. scispace.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. researchgate.net While the direct Claisen-Schmidt condensation of this compound is a plausible synthetic route, specific examples in the provided search results focus on the synthesis of chalcones from other aldehydes and ketones. scispace.comresearchgate.netnih.govchemrevlett.com The general methodology involves reacting an aldehyde and a ketone in the presence of a base like sodium hydroxide (B78521).
Reactions with Aromatic Aldehydes and Subsequent Cyclization
The 1,8-naphthyridine (B1210474) core can be synthesized through various methods, including the Friedländer annulation, which involves the reaction of a 2-amino-pyridine derivative with a compound containing a reactive methylene (B1212753) group. kthmcollege.ac.inorganic-chemistry.org One-pot, three-component reactions of 2-aminopyridines, various aldehydes, and methyl/ethyl cyanoacetate (B8463686) or malononitrile (B47326) can produce 1,8-naphthyridine derivatives. organic-chemistry.org Another approach involves the reaction of 2-aminonicotinaldehyde with active methylene compounds. sci-hub.se Furthermore, a catalyst-free, three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol (B145695) provides a regioselective synthesis of functionalized researchgate.netkthmcollege.ac.innaphthyridine derivatives. rsc.org
Cyclization Reactions of this compound Derivatives
Cyclization reactions of derivatives of this compound lead to the formation of fused heterocyclic systems, significantly expanding the chemical space of this scaffold.
Formation of Tetrazolo[1,5-a]researchgate.netkthmcollege.ac.innaphthyridine-4-carbaldehyde via Sodium Azide (B81097) Reaction
The treatment of 2-chloro-1,8-naphthyridine-3-carbaldehyde with sodium azide in ethanol results in a cyclization reaction to yield tetrazolo[1,5-a] researchgate.netkthmcollege.ac.innaphthyridine-4-carbaldehyde. researchgate.net This transformation proceeds through an unstable 2-azido intermediate. researchgate.net The reaction is typically carried out by refluxing the starting material with sodium azide in ethanol for 30 minutes. researchgate.net The product can be isolated by diluting the reaction mixture with ice-cold water, followed by filtration and recrystallization from ethyl alcohol. researchgate.net
Conversion to 2-Mercapto-1,8-naphthyridine-3-carbaldehyde with Sodium Sulphide
The reaction of 2-chloro-1,8-naphthyridine-3-carbaldehyde with sodium sulphide in dimethylformamide (DMF) affords 2-mercapto-1,8-naphthyridine-3-carbaldehyde. researchgate.net This nucleophilic substitution reaction replaces the chloro group at the 2-position with a mercapto group.
Transformations to Related Functional Groups of this compound
Conversions to Carboxylic Acid Analogues (e.g., 1,8-Naphthyridine-3-carboxylic acid) for Further Derivatization
The aldehyde group of this compound can be readily oxidized to a carboxylic acid functional group, yielding 1,8-Naphthyridine-3-carboxylic acid. This transformation is a critical step, as the resulting carboxylic acid is a versatile intermediate for a wide array of further derivatizations, including the synthesis of esters and amides. google.comijpsonline.com
The synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives often starts from 2-aminonicotinaldehyde, which undergoes a Friedländer annulation. nih.gov More specific to the derivatization of the core structure, the synthesis of 1-substituted-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acids has been extensively reported. ijpsonline.comnih.gov This multi-step process typically begins with the preparation of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. ijpsonline.com This intermediate is then subjected to N-alkylation at the N1 position using an appropriate alkyl halide in the presence of a base like sodium hydride. nih.gov The final step is the hydrolysis of the ester group, commonly achieved by refluxing with an aqueous base such as sodium hydroxide, to afford the desired 1-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. ijpsonline.comnih.gov These carboxylic acid analogues serve as crucial building blocks for creating compounds with potential biological activities. rsc.orgresearchgate.net
Amide Coupling Reactions for 1,8-Naphthyridine-3-carboxamide Derivatives
The 1,8-Naphthyridine-3-carboxylic acid scaffold is highly amenable to the formation of amide derivatives through various coupling reactions. nih.gov These 1,8-Naphthyridine-3-carboxamides are a significant class of compounds, with numerous derivatives synthesized and evaluated for their potential therapeutic applications. acs.orgnih.govnih.gov
The synthesis of these carboxamides is typically achieved by activating the carboxylic acid group of a 1,8-Naphthyridine-3-carboxylic acid derivative, followed by reaction with a primary or secondary amine. Common coupling reagents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov The reaction generally proceeds by forming a highly reactive HOBt ester intermediate, which then readily reacts with the amine to form the stable amide bond. nih.gov
This methodology has been successfully employed to synthesize a wide range of 1,8-Naphthyridine-3-carboxamide derivatives by coupling the parent carboxylic acid with various amines, such as substituted anilines and cyclic amines like morpholine, pyrrolidine, and piperazine. nih.gov The ability to readily form these amide linkages allows for extensive structure-activity relationship (SAR) studies by introducing diverse substituents onto the amide nitrogen. researchgate.netacs.org
Reaction Mechanisms in 1,8 Naphthyridine 3 Carbaldehyde Chemistry
Mechanistic Pathways of Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com It can also be employed to achieve cyclization and formylation in a single pot, leading to heterocyclic aldehydes such as 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569). The synthesis starts from a substituted N-(pyridin-2-yl) acetamide. researchgate.net
The reaction is initiated by the formation of the Vilsmeier reagent, a chloromethyleniminium salt (often called the Vilsmeier-Haack reagent), from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org
Step 1: Formation of the Vilsmeier Reagent The lone pair of electrons on the nitrogen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the phosphate (B84403) group and a chloride ion to form the electrophilic Vilsmeier reagent, an iminium cation.
Step 2: Electrophilic Attack and Cyclization The starting material, N-(pyridin-2-yl)acetamide, undergoes electrophilic attack by the Vilsmeier reagent. The acetamido group's nitrogen atom attacks the electrophilic carbon of the iminium salt. youtube.com The resulting intermediate then undergoes an intramolecular electrophilic substitution (cyclization) onto the electron-rich pyridine (B92270) ring. The presence of electron-donating groups on the pyridine ring facilitates this cyclization step.
Step 3: Aromatization and Formylation The cyclized intermediate undergoes dehydration and elimination of a proton to achieve aromatization, forming the 1,8-naphthyridine (B1210474) ring system. The process also introduces a chloro group at the 2-position and a formyl group (-CHO) at the 3-position, yielding 2-chloro-1,8-naphthyridine-3-carbaldehyde. researchgate.net The Vilsmeier reagent serves not only as a cyclizing agent but also as the source of the formyl group. researchgate.net
Table 1: Key Steps in Vilsmeier-Haack Cyclization for 2-Chloro-1,8-naphthyridine-3-carbaldehyde Synthesis
| Step | Description | Reactants/Intermediates |
|---|---|---|
| 1 | Formation of Vilsmeier Reagent | DMF, POCl₃ |
| 2 | Electrophilic Attack & Cyclization | N-(pyridin-2-yl)acetamide, Vilsmeier Reagent |
| 3 | Aromatization & Formylation | Cyclized Intermediate |
Detailed Understanding of Friedländer Reaction Mechanisms
The Friedländer synthesis is a fundamental reaction for constructing quinoline (B57606) and, by extension, 1,8-naphthyridine ring systems. nih.gov It involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). wikipedia.orgorganic-chemistry.org For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or a related 2-aminopyridine-3-carbaldehyde is a common starting material. nih.govrsc.org
Two primary mechanistic pathways are proposed for the Friedländer reaction, and the operative mechanism can depend on the reaction conditions (acid or base catalysis). wikipedia.org
Mechanism I: Aldol (B89426) Condensation First
Aldol Addition: The reaction begins with a base-catalyzed or acid-catalyzed aldol addition. The enolate (or enol) of the carbonyl compound with an α-methylene group attacks the aldehyde carbonyl of the 2-aminopyridine-3-carbaldehyde. This forms an aldol adduct. wikipedia.org
Dehydration: The aldol adduct readily undergoes dehydration (loss of a water molecule) to form an α,β-unsaturated carbonyl compound.
Cyclization (Michael Addition/Imination): The amino group of the pyridine ring then attacks the β-carbon of the unsaturated system (a conjugate or Michael addition), or more commonly, attacks the carbonyl group of the side chain. This intramolecular cyclization followed by a final dehydration step forms the second pyridine ring, resulting in the aromatic 1,8-naphthyridine system. wikipedia.org
Mechanism II: Schiff Base Formation First
Schiff Base Formation: The initial step is the condensation between the amino group of the 2-aminopyridine-3-carbaldehyde and the carbonyl group of the second reactant to form a Schiff base (an imine). wikipedia.org
Tautomerization: The Schiff base tautomerizes to form an enamine.
Intramolecular Aldol-type Cyclization: The enamine then undergoes an intramolecular aldol-type reaction. The enamine's α-carbon attacks the aldehyde's carbonyl group.
Dehydration: The resulting intermediate eliminates a molecule of water to yield the final, stable aromatic 1,8-naphthyridine product. wikipedia.org
Ionic liquids have been shown to be effective catalysts for this reaction, promoting high yields under solvent-free conditions. nih.gov
Proposed Mechanisms for Derivatization Reactions of 1,8-Naphthyridine-3-carbaldehyde
The 2-chloro-1,8-naphthyridine-3-carbaldehyde molecule possesses two primary reactive sites: the aldehyde group at C3 and the chloro-substituent at C2. This allows for a variety of derivatization reactions. researchgate.net
Reaction with Nucleophiles at the Aldehyde Group:
Oxime Formation: The formyl group can react with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form an oxime. researchgate.net
Schiff Base Formation: Similarly, condensation with primary amines, such as aniline, leads to the formation of Schiff bases (imines). The mechanism involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. researchgate.net
Nucleophilic Substitution at the C2 Position:
Thione Formation: The chlorine atom at the C2 position can be displaced by sulfur nucleophiles. For instance, reaction with sodium sulfide (B99878) (Na₂S) can lead to the formation of the corresponding thione (2-mercapto-1,8-naphthyridine-3-carbaldehyde). researchgate.net This is a nucleophilic aromatic substitution reaction.
Combined and Cyclization Reactions:
Tetrazole Formation: Reaction with sodium azide (B81097) (NaN₃) results in the displacement of the C2-chloro group by the azide ion. The resulting 2-azido intermediate can then undergo an intramolecular cyclization onto the N1 nitrogen of the naphthyridine ring to form a fused tetrazolo[1,5-a] researchgate.netnaphthyridine ring system. researchgate.net
Azetidinone and Thiazolidinone Synthesis: The formyl group can first be converted into a Schiff base. This intermediate can then react with chloroacetyl chloride or thioglycolic acid in a cyclocondensation reaction to form β-lactam (azetidinone) or thiazolidinone rings, respectively, appended to the C3 position. researchgate.net
Table 2: Summary of Derivatization Reaction Mechanisms
| Reagent | Reactive Site | Intermediate | Product Type |
|---|---|---|---|
| Hydroxylamine | C3-aldehyde | - | Oxime |
| Aniline | C3-aldehyde | - | Schiff Base |
| Sodium Sulfide | C2-chloro | - | Thione |
| Sodium Azide | C2-chloro | 2-azido derivative | Fused Tetrazole |
| Chloroacetyl Chloride (on Schiff base) | C3-imine | - | Azetidinone (β-lactam) |
Computational Studies on Reaction Mechanisms
Computational chemistry provides powerful tools to elucidate reaction mechanisms, study transition states, and predict reactivity. For 1,8-naphthyridine synthesis, computational studies have offered significant insights.
Density Functional Theory (DFT) has been used to investigate the Friedländer reaction for synthesizing 1,8-naphthyridines. acs.org One study focused on the reaction in water using an ionic liquid as a catalyst. The computational analysis confirmed that hydrogen bonding interactions between the reactants and the ionic liquid catalyst are pivotal. These interactions help to stabilize the transition states, thereby lowering the activation energy and facilitating the reaction. acs.org
Molecular docking and molecular dynamics (MD) simulations have also been employed to study synthesized 1,8-naphthyridine derivatives. nih.gov While these studies are often focused on understanding the binding of these molecules to biological targets like receptors or enzymes, the foundational understanding of the molecule's structure and electronics derived from these computations is also relevant to its chemical reactivity. For instance, calculations of binding energy and complex stability can provide information about the non-covalent interactions that also play a role in reaction mechanisms. nih.gov These computational approaches help to rationalize experimental findings and guide the design of more efficient synthetic routes and novel derivatives.
Spectroscopic Characterization Methodologies for 1,8 Naphthyridine 3 Carbaldehyde and Its Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 1,8-naphthyridine-3-carbaldehyde and its derivatives, characteristic absorption bands confirm the presence of key structural features. The IR spectrum of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), for instance, displays a prominent carbonyl (C=O) stretching vibration at 1721 cm⁻¹, a C-H aromatic stretching band at 3068 cm⁻¹, and a C=N stretching frequency at 1590 cm⁻¹.
Derivatization of the aldehyde group or substitution on the naphthyridine ring leads to predictable changes in the IR spectrum. For example, conversion of the aldehyde to a hydrazone in derivatives results in the appearance of an N-H stretching band around 3392 cm⁻¹ and a shift in the C=N stretching to approximately 1625 cm⁻¹. Similarly, in other derivatives, the amide carbonyl groups are observed in the range of 1651-1692 cm⁻¹, while keto C=O stretching appears around 1686-1714 cm⁻¹. nih.govrsc.org The presence of a nitrile group in certain derivatives is confirmed by a sharp band around 2242 cm⁻¹. rsc.org
Table 1: Characteristic IR Absorption Bands for this compound and its Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Type | Reference |
| C=O (Aldehyde) | 1721 | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | |
| C-H (Aromatic) | 3068 | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | |
| C=N | 1590 | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | |
| N-H | 3392 | Hydrazone derivatives | |
| C=N | 1625 | Hydrazone derivatives | |
| C=O (Amide) | 1651-1692 | Carboxamide derivatives | nih.govrsc.org |
| C=O (Keto) | 1686-1714 | 4-Oxo-1,4-dihydro-1,8-naphthyridine derivatives | nih.govrsc.org |
| C≡N | 2242 | Nitrile derivatives | rsc.org |
| O-H | 3420 | Hydroxy derivatives | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, providing detailed information about the hydrogen and carbon skeletons.
¹H NMR spectroscopy of this compound and its derivatives reveals characteristic chemical shifts and coupling patterns for the protons on the heterocyclic ring and any substituents. The aldehyde proton is typically the most deshielded proton, appearing as a singlet at a high chemical shift, for example, at 9.20 ppm for 2-chloro-1,8-naphthyridine-3-carbaldehyde. The protons on the naphthyridine ring itself exhibit signals in the aromatic region, generally between 7.0 and 9.0 ppm. chemicalbook.com
For instance, in 2-chloro-1,8-naphthyridine-3-carbaldehyde, the proton at the C-4 position appears as a doublet at 8.42 ppm, the C-5 proton as a doublet at 8.21 ppm, and the C-7 proton as a doublet at 8.87 ppm. The specific chemical shifts and coupling constants are invaluable for assigning the precise substitution pattern on the naphthyridine core. In derivatives, the chemical shifts of the ring protons are influenced by the electronic nature of the substituents.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Protons of this compound and Related Derivatives
| Proton | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | 2-(Substituted)-1,8-naphthyridine-3-carbaldehyde | Reference |
| -CHO | 9.20 (s) | 9.10 - 9.15 (s) | |
| C-4-H | 8.42 (d) | 8.32 - 8.45 (s or d) | |
| C-5-H | 8.21 (d) | 7.81 - 8.21 (d) | |
| C-6-H | 7.41 (t) | 7.12 - 7.41 (d or t) | |
| C-7-H | 8.87 (d) | 8.41 - 8.91 (d or m) |
s = singlet, d = doublet, t = triplet, m = multiplet
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group in 1,8-naphthyridine (B1210474) derivatives typically resonates at a low field, often above 185 ppm. For example, in a chalcone (B49325) derivative of 1,8-naphthyridine, the C=O carbon appears at 189.03 ppm. researchgate.net
The carbon atoms of the naphthyridine ring itself show signals in the range of approximately 107 to 163 ppm. researchgate.net The chemical shifts are sensitive to the substituents on the ring. For instance, in 2,4-dimethyl-5-amino-benzo[b] nih.govnaphthyridine, the carbon atoms of the naphthyridine core appear at various shifts, with quaternary carbons being identifiable through techniques like DEPT. lew.ro For the parent 1,8-naphthyridine, the carbon signals are observed at specific chemical shifts that serve as a reference. chemicalbook.com
Table 3: ¹³C NMR Chemical Shift Ranges for 1,8-Naphthyridine Derivatives
| Carbon Type | Chemical Shift Range (ppm) | Reference |
| C=O (Aldehyde/Ketone) | >185 | researchgate.net |
| C=O (Carboxamide) | 162-169 | researchgate.net |
| Naphthyridine Ring Carbons | 107-163 | researchgate.net |
| Nitrile Carbon (C≡N) | 114-118 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight of this compound and its derivatives, and for providing structural information through fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound. For example, a chalcone derivative of 1,8-naphthyridine shows a molecular ion peak at m/z 380. researchgate.net
In another study, derivatives of 1,8-naphthyridine-3-carboxamide showed molecular ion peaks corresponding to their calculated molecular weights, such as m/z 395 for a compound with the formula C₂₂H₂₂ClN₃O₂. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition. The fragmentation patterns observed in the mass spectrum can help to elucidate the structure of the molecule by showing the loss of specific functional groups or substructures. For instance, the mass spectrum of the parent 1,8-naphthyridine is available in the NIST WebBook. nist.gov
Table 4: Molecular Ion Peaks from Mass Spectrometry for Selected 1,8-Naphthyridine Derivatives
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed [M+H]⁺ or [M]⁺ (m/z) | Reference |
| 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | C₁₃H₁₃N₅ | 239.28 | 240.15 | rsc.org |
| 2-(4-(Phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | C₂₁H₂₀N₆O | 372.43 | 373.25 | rsc.org |
| 1-(4-Chlorobenzyl)-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₂H₂₂ClN₃O₂ | 395.87 | 395 | nih.gov |
| 1-Benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₂H₁₆ClN₃O₂ | 389.84 | 389 | nih.gov |
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. 1,8-Naphthyridine derivatives typically exhibit absorption maxima corresponding to π-π* transitions of the aromatic system. For example, a 1,8-naphthalimide (B145957) derivative in DMSO showed an absorption maximum at 335 nm. researchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to predict and interpret the UV-Vis spectra of such compounds, showing good agreement with experimental data. pku.edu.cn The position of the absorption maxima can be influenced by the solvent and the nature of the substituents on the naphthyridine ring system.
Raman Spectroscopy (FT-Raman) for Vibrational Analysis
FT-Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of a molecule. For some naphtho[1,8-cd]-pyran-1-ones, which share a similar fused ring system, both IR and Raman spectral data have been used to support their structural assignments. mdpi.com While specific FT-Raman data for this compound is not extensively detailed in the provided search results, it is a valuable technique for studying the vibrational properties of the naphthyridine core and its substituents, particularly for vibrations that are weak or inactive in the IR spectrum. The parent 1,8-naphthyridine has been characterized by Raman spectroscopy. chemicalbook.com
Elemental Analysis for Compositional Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical formula for the compound, which can be compared against the theoretical values calculated from its proposed molecular formula. The close correlation between experimental and calculated values serves as a primary confirmation of a compound's elemental composition and purity.
In the study of 1,8-naphthyridine derivatives, elemental analysis is routinely performed. For instance, various studies on derivatives such as 1,8-naphthyridine-3-carboxylic acids and 1,8-naphthyridine-3-carbonitriles report the "calculated" and "found" percentages for C, H, and N. rsc.orgnih.govresearchgate.net The experimental results for these derivatives typically align closely with the calculated theoretical values, often within a ±0.4% margin, which is considered acceptable confirmation of the structure. nih.gov
For example, in the synthesis of 1-(4-chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, the calculated elemental composition was C, 62.28%; H, 3.56%; N, 9.90%. The experimentally found values were C, 62.21%; H, 3.72%; N, 9.81%, confirming the compound's identity. rsc.org Similarly, for 2-(4-((4-ethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, the calculated values were C, 67.73%; H, 5.41%; N, 22.57%, while the found values were C, 67.63%; H, 5.30%; N, 22.60%. rsc.org
Table 1: Elemental Analysis Data for Selected 1,8-Naphthyridine Derivatives
| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Reference |
| 1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₂H₁₅Cl₂N₃O₂ | C: 62.28, H: 3.56, N: 9.90 | C: 62.21, H: 3.72, N: 9.81 | rsc.org |
| 1-Benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₂H₁₆ClN₃O₂ | C: 67.78, H: 4.14, N: 10.78 | C: 67.71, H: 4.05, N: 10.70 | nih.gov |
| 1-(4-Chlorobenzyl)-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₂H₂₂ClN₃O₂ | C: 66.75, H: 5.60, N: 10.61 | C: 66.62, H: 5.42, N: 10.52 | nih.gov |
| 2-(4-((4-Ethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | C₂₁H₂₀N₆O | C: 67.73, H: 5.41, N: 22.57 | C: 67.63, H: 5.30, N: 22.60 | rsc.org |
| 2-((4-Oxo-2-phenylquinazolin-3(4H)-yl)methyl)-7-methyl-N-phenyl-1,8-naphthyridine-4-carboxamide | C₃₀H₂₁N₅O₂ | C: 70.58, H: 3.55, N: 16.46 | C: 70.67, H: 3.34, N: 16.62 | researchgate.net |
X-ray Diffraction Studies for Solid-State Structures
Single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguous structure determination. It involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which atomic positions can be determined with high precision.
For the 1,8-naphthyridine class of compounds, SCXRD is used to confirm the molecular structure, establish stereochemistry, and understand intermolecular interactions. For example, a single crystal was developed and analyzed for a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative (ANA-5) to gain a deeper understanding of the compound's structure. rsc.org This type of analysis is crucial for derivatives of this compound, especially those formed through reactions of the aldehyde group, such as Schiff bases. nih.gov The resulting structural data, including bond lengths and angles, provide conclusive evidence of the compound's architecture, which is unattainable through other methods.
The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions lead to the formation of ordered, repeating patterns called supramolecular motifs. Understanding these motifs is key to the field of crystal engineering.
In the crystal structures of 1,8-naphthyridine derivatives, hydrogen bonding plays a pivotal role. The nitrogen atoms within the naphthyridine core are effective hydrogen bond acceptors. This leads to the formation of various hydrogen-bonding networks, such as dimers assembled through quadruplex intermolecular hydrogen bonds between two naphthyridine molecules. rsc.org Common motifs observed include N–H···N, N–H···O, and weak C–H···O interactions, which dictate the packing of molecules in the crystal lattice. nih.govias.ac.in For instance, in related heterocyclic structures, specific ring-like patterns, known as synthons, are formed. These can include the R₂²(8) homosynthon, a robust motif generated through paired hydrogen bonds between two molecules. nih.gov
Beyond hydrogen bonding, π–π stacking interactions between the aromatic naphthyridine ring systems are also significant in stabilizing the crystal structure. These interactions contribute to the formation of layered or stacked assemblies, further influencing the material's solid-state properties. nih.gov The analysis of these supramolecular motifs provides deep insight into how molecules recognize each other and self-assemble into a highly ordered crystalline state.
Computational and Theoretical Studies of 1,8 Naphthyridine 3 Carbaldehyde Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules. Studies on 1,8-naphthyridine (B1210474) derivatives utilize DFT to optimize molecular geometries and predict various chemical parameters. For instance, the geometries of several 2,4-dimethyl-7-amino-1,8-naphthyridine derivatives have been optimized using the B3LYP/6-31G(d) method to investigate their frontier molecular orbitals and structures. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Theoretical investigations on a series of 2,4-dimethyl-7-amino-1,8-naphthyridine derivatives have shown the presence of delocalized pi (π) bonds and relatively small HOMO-LUMO energy gaps. nih.gov The analysis revealed that the variation in these energy gaps is consistent with the trends observed in their electronic absorption spectra. nih.gov Specifically, the maximum absorption peaks in these derivatives originate from a π (HOMO) → π* (LUMO) transition. nih.gov An increase in the delocalization of π electrons or the electron-donating capability of a substituent group leads to a red shift in their absorption spectra. nih.gov
Table 1: Calculated HOMO-LUMO Energy Gaps for 1,8-Naphthyridine Derivatives This table is based on data for 2,4-dimethyl-7-amino-1,8-naphthyridine derivatives.
| Derivative Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 1 | -5.65 | -1.54 | 4.11 |
| Derivative 2 | -5.58 | -1.58 | 4.00 |
| Derivative 3 | -5.43 | -1.53 | 3.90 |
| Derivative 4 | -5.36 | -1.57 | 3.79 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is generated by plotting the electrostatic potential onto a constant electron density surface. researchgate.net
The map uses a color-coded scheme to represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents the most positive potential, indicating sites for nucleophilic attack. researchgate.net Green denotes regions of zero potential. researchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites of chemical reactions. researchgate.net For a given molecule, the MEP can guide the assessment of its reactivity with charged reactants. uni-muenchen.de
While standard quantum chemistry calculations often use the harmonic approximation to predict vibrational spectra, this approach neglects the anharmonicity of molecular vibrations. Anharmonic frequency computations provide more accurate predictions that are closer to experimental spectroscopic data.
Methods such as Vibrational Perturbation Theory to the second order (VPT2) are employed to account for these anharmonic effects. researchgate.netwolfram.com VPT2 calculations involve computing cubic and some quartic derivatives of the potential energy surface, making them significantly more computationally demanding than harmonic calculations. researchgate.net Despite the increased cost, VPT2 results are generally a marked improvement over harmonic predictions. researchgate.net Other methods like Vibrational Self-Consistent Field (VSCF) are also used to explicitly include anharmonic effects in vibrational frequency calculations. These advanced computational techniques allow for the calculation of overtones and combination bands, which are not captured by the harmonic model, leading to a more detailed and accurate interpretation of infrared (IR) spectra.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. For 1,8-naphthyridine derivatives, TD-DFT calculations, particularly using the B3LYP functional (TD-B3LYP), have been shown to produce results that are in good agreement with experimental data. nih.gov
A study on four 2,4-dimethyl-7-amino-1,8-naphthyridine derivatives calculated their electronic spectra using TD-DFT in the gas phase and in a CH2Cl2 solution with the Polarizable Continuum Model (PCM). nih.gov The results indicated that the maximum absorption peaks arise from π → π* transitions. nih.gov The calculated spectra at the PCM-TD-B3LYP/6-31+G(d) level showed only minor deviations from the experimental results, confirming the reliability of this method for predicting the spectroscopic properties of this class of compounds. nih.gov
Table 2: Comparison of Experimental and Calculated Electronic Spectra for 1,8-Naphthyridine Derivatives This table is based on data for 2,4-dimethyl-7-amino-1,8-naphthyridine derivatives.
| Derivative Compound | Experimental λmax (nm) | Calculated λmax (nm) | Wavelength Difference (nm) | Energy Difference (eV) |
|---|---|---|---|---|
| Derivative 1 | 338.0 | 335.4 | 2.6 | 0.03 |
| Derivative 2 | 348.0 | 337.7 | 10.3 | 0.09 |
| Derivative 3 | 358.0 | 352.7 | 5.3 | 0.04 |
| Derivative 4 | 368.0 | 361.1 | 6.9 | 0.08 |
In Silico Molecular Docking Studies for Ligand-Receptor Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or enzyme. This method is instrumental in drug discovery for understanding the molecular basis of a drug's action.
For 1,8-naphthyridine derivatives, molecular docking studies have been performed to elucidate their binding modes within the active sites of various biological targets. For example, derivatives of 1,8-naphthyridine-3-carboxylic acid were docked into the active site of the H1 histamine (B1213489) receptor to understand their interaction and binding mechanisms as potential antihistaminic agents. nih.govuni-muenchen.deresearchgate.net Similarly, in the context of anti-mycobacterial research, 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were docked against the InhA enzyme of Mycobacterium tuberculosis to predict how these ligands bind within the enzyme's active site. These studies provide critical insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby guiding the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies on 1,8-Naphthyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in medicinal chemistry to predict the activity of newly designed compounds and to optimize lead structures.
A QSAR analysis was conducted on a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives to model their anticancer activity. Using the comparative molecular field analysis (CoMFA) method, this 3D-QSAR study assessed the steric and electrostatic interactions between the molecules and a probe atom. The study successfully derived statistically significant models for both electrostatic and steric fields, providing insights into how these properties influence the compounds' anticancer effects. Such models are invaluable for designing new analogues with potentially enhanced biological activity before undertaking their chemical synthesis.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are crucial in understanding the structure, stability, and intermolecular interactions of chemical systems. The NCI analysis, based on electron density and the reduced density gradient, is a computational method used to visualize and characterize these weak interactions, such as hydrogen bonds and van der Waals forces.
For the 1,8-naphthyridine scaffold, which forms the core of 1,8-Naphthyridine-3-carbaldehyde, NCI analysis has been employed to elucidate the nature of interactions that govern its chemical behavior. Studies on the broader 1,8-naphthyridine class of compounds have shown that hydrogen bonds play a pivotal role in their catalytic synthesis. acs.org Density functional theory (DFT) and NCI plot index analysis have confirmed that hydrogen bonding with catalysts is a key factor in facilitating reactions to form the naphthyridine ring system. acs.org
The NCI method allows for the visualization of regions where non-covalent interactions occur. These are typically represented as isosurfaces, where the color-coding indicates the type and strength of the interaction. For the 1,8-naphthyridine system, these analyses highlight the interactions involving the nitrogen atoms of the naphthyridine core, which can act as hydrogen bond acceptors. The addition of a carbaldehyde group at the 3-position introduces another potential site for non-covalent interactions through its carbonyl oxygen, which can also participate in hydrogen bonding.
Prediction of Molecular Descriptors for Drug-Likeness and Bioavailability
In silico predictions of molecular descriptors are a fundamental part of modern drug discovery, helping to assess the potential of a compound to be developed into a drug. These descriptors are calculated from the molecular structure and can predict properties related to absorption, distribution, metabolism, and excretion (ADME). For this compound, various molecular descriptors have been predicted using computational tools.
These predicted properties provide a preliminary assessment of the molecule's potential as a drug candidate. For instance, Lipinski's rule of five is a widely used guideline to evaluate drug-likeness. According to the predicted values, this compound adheres to these rules, suggesting it has a higher probability of being orally bioavailable. The predicted values for properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors fall within the ranges defined by Lipinski's rule.
Below is a table of predicted molecular descriptors for this compound.
| Property | Predicted Value |
| Molecular Weight | 158.16 g/mol |
| XLogP3-AA | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 158.048013 g/mol |
| Monoisotopic Mass | 158.048013 g/mol |
| Topological Polar Surface Area | 42.8 Ų |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 221 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Table 1: Predicted Molecular Properties for this compound. Data sourced from PubChem CID 58622176. nih.gov
Studies on related 1,8-naphthyridine derivatives, such as 1,8-naphthyridine-3-carboxylic acid analogues, have also utilized in silico computational studies to predict their pharmacokinetic parameters and assess their drug-likeness. researchgate.netnih.gov These computational approaches are instrumental in the early stages of drug development to prioritize compounds for synthesis and further biological evaluation. rsc.org
Coordination Chemistry and Supramolecular Assemblies of 1,8 Naphthyridine Derivatives
1,8-Naphthyridine-3-carbaldehyde as a Ligand in Metal Complexation
This compound serves as a crucial building block in the synthesis of more complex ligands. While the carbaldehyde group itself can participate in coordination, it is often the nitrogen atoms of the naphthyridine core that play the primary role in binding to metal ions.
Chelation Properties of 1,8-Naphthyridine (B1210474) Moieties
The defining feature of the 1,8-naphthyridine moiety is the presence of two nitrogen atoms positioned in a manner that is highly conducive to chelation. This arrangement allows the naphthyridine unit to act as a bidentate ligand, binding to a metal ion through both nitrogen atoms to form a stable chelate ring. The constrained "bite" distance of approximately 2.2 Å between the nitrogen atoms makes it particularly suitable for coordinating with a variety of metal cations. researchgate.net This inherent chelating ability is a cornerstone of the coordination chemistry of 1,8-naphthyridine derivatives. The nitrogen atoms, being flanking, also enable the 1,8-naphthyridine scaffold to function as a binucleating ligand, capable of bridging two metal centers. researchgate.netwikipedia.org
Synthesis and Characterization of Transitional Metal Complexes (e.g., Ni(II), Cu(II), Zn(II))
While direct complexation of this compound is less commonly reported, its derivatives are extensively used to create polydentate ligands for complexing with transition metals. For instance, substituted 1,8-naphthyridines have been shown to react with Ni(II), Cu(II), and Zn(II) acetates to form complexes with well-defined compositions. asianpubs.org The synthesis of these complexes typically involves the reaction of a 1,8-naphthyridine-based ligand with a metal salt in a suitable solvent.
Characterization of these metal complexes is achieved through a combination of analytical techniques:
Elemental Analysis: Confirms the stoichiometric composition of the complexes. asianpubs.org
Infrared (IR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of the ligand upon binding to the metal ion. For example, a shift in the C=N stretching frequency of the naphthyridine ring indicates the involvement of the nitrogen atoms in coordination. asianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the structure of the complexes in solution. asianpubs.org
X-ray Crystallography: Determines the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry. researchgate.net
Derivatives of 1,8-naphthyridine have been shown to form stable complexes with various divalent transition metals, including Zn²⁺, Fe²⁺, and Cu²⁺, often resulting in a 2:1 ligand-to-metal ratio. researchgate.netnih.gov
Spectroscopic and Magnetic Studies of Metal Complexes
Spectroscopic and magnetic studies are instrumental in understanding the electronic structure and magnetic properties of transition metal complexes derived from 1,8-naphthyridine ligands.
Electronic Spectroscopy (UV-Vis): This technique probes the electronic transitions within the complex. The spectra of the complexes differ from those of the free ligands, with shifts in absorption bands and the appearance of new bands attributable to d-d transitions of the metal ion and charge-transfer transitions between the metal and the ligand. asianpubs.org These studies provide insights into the coordination geometry of the metal center. nih.gov
Magnetic Susceptibility Measurements: These measurements determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal ion and thus its oxidation state and spin state. asianpubs.org For example, temperature-dependent magnetic susceptibility measurements can elucidate the nature of magnetic exchange interactions in dinuclear complexes. nih.gov
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy provides detailed information about the environment of the unpaired electron and the nature of the metal-ligand bonding. asianpubs.org
| Technique | Information Obtained |
| Electronic Spectroscopy | Coordination geometry, electronic transitions |
| Magnetic Susceptibility | Oxidation and spin state of the metal, magnetic interactions |
| Electron Spin Resonance | Environment of unpaired electrons, metal-ligand bonding |
Design of Multidentate Dinucleating Ligands Based on 1,8-Naphthyridine
The 1,8-naphthyridine framework serves as an excellent bridging unit for the construction of multidentate dinucleating ligands. researchgate.net These ligands are designed to bind two metal ions in close proximity, facilitating the study of metal-metal interactions and the modeling of active sites in metalloenzymes. By attaching chelating arms to the 2 and 7 positions of the 1,8-naphthyridine ring, researchers can create ligands that enforce specific coordination geometries and metal-metal distances. researchgate.netnih.gov This "privileged" motif allows for the synthesis of stable dimetallic complexes with variable metal-metal separations. researchgate.netresearchgate.net For example, ligands like 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) and 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) have been successfully used to synthesize dinuclear transition metal complexes. researchgate.netnih.gov The rigidity and specific coordination pocket of these ligands can enforce pseudo-octahedral geometries around the metal centers. nih.gov
Supramolecular Assembly of 1,8-Naphthyridinecarbaldehydes and Derivatives
The ability of 1,8-naphthyridine derivatives to form ordered structures through non-covalent interactions is a key aspect of their supramolecular chemistry.
Formation of Supramolecular Motifs in Crystal Structures
In the solid state, 1,8-naphthyridinecarbaldehydes and their derivatives often exhibit interesting supramolecular motifs. Single-crystal X-ray diffraction studies have revealed that these molecules can self-assemble through various non-covalent interactions, such as hydrogen bonding and π-π stacking. The specific motifs formed depend on the substituents on the naphthyridine ring and the presence of solvent molecules, which can be incorporated into the crystal lattice to form intricate hydrogen-bonded networks, including water clusters. The analysis of these motifs provides valuable insights into molecular recognition phenomena. mdpi.com
Role of Hydrogen Bonding in Solid-State Architectures
In many 1,8-naphthyridine compounds, N-H···N and N-H···O hydrogen bonds are primary determinants of the crystal packing. For instance, in certain zinc(II) complexes incorporating reduced Schiff base ligands, N-H···O hydrogen bonds are crucial in forming and stabilizing one-dimensional coordination polymers. nih.gov The geometry of these bonds, including distances and angles, dictates the dimensionality and stability of the resulting network. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to estimate the energy of these hydrogen-bonding interactions, highlighting their significance in shaping the supramolecular architecture. nih.govrsc.org
The versatility of the 1,8-naphthyridine scaffold allows for the formation of various hydrogen-bonding patterns. researchgate.net For example, derivatives can be designed to act as building blocks for recognizing carbohydrates through specific hydrogen-bond interactions. researchgate.net The strategic placement of functional groups on the naphthyridine ring enables the formation of predictable and robust hydrogen-bonded assemblies.
| Donor-H···Acceptor | Interaction Description | Significance in Solid-State Structure |
| N-H···N | Hydrogen bond between a nitrogen-containing donor group and a naphthyridine ring nitrogen. | Often leads to the formation of chains or tapes, directing the primary supramolecular assembly. |
| N-H···O | Hydrogen bond between a nitrogen-containing donor group and an oxygen-containing acceptor (e.g., from an acetate (B1210297) ligand). | Crucial for linking molecular units and stabilizing coordination polymers. nih.gov |
| C-H···O | Weaker hydrogen bond involving a carbon-hydrogen donor and an oxygen acceptor. | Contributes to the overall stability and specific packing arrangement of the crystal lattice. |
Formation and Analysis of Water Clusters in Naphthyridine Crystals
The incorporation of water molecules within the crystal lattices of 1,8-naphthyridine derivatives can lead to the formation of distinct and ordered water clusters. This phenomenon is particularly evident in hydrated crystalline solids where water molecules participate in and are stabilized by a network of hydrogen bonds. The presence of functional groups on the naphthyridine derivative that can act as hydrogen bond donors or acceptors facilitates the inclusion and structuring of water molecules.
A recent development has been the synthesis of 1,8-naphthyridines in water, utilizing a choline (B1196258) hydroxide (B78521) catalyst. nih.govresearchgate.net This approach highlights the compatibility of the naphthyridine core with aqueous environments and underscores the importance of hydrogen bonding with the catalyst to facilitate the reaction in water. nih.govresearchgate.net
| Water Cluster Feature | Description | Analytical Method |
| Formation | Incorporation of water molecules into the crystal lattice of a 1,8-naphthyridine derivative. | Single-crystal X-ray diffraction |
| Stabilization | Primarily through O-H···O and N-H···O hydrogen bonds with the host molecule and other water molecules. | Single-crystal X-ray diffraction, Spectroscopic techniques (e.g., IR) |
| Structural Role | Can act as bridges linking different molecular units, contributing to the overall supramolecular architecture. | Single-crystal X-ray diffraction |
Self-Assembly into One-Dimensional Tapes
A prominent feature in the supramolecular chemistry of 1,8-naphthyridine derivatives is their propensity to self-assemble into one-dimensional (1D) tapes or ribbons. rsc.orgsoton.ac.uk This ordered aggregation is primarily driven by specific and directional intermolecular interactions, most notably hydrogen bonding.
The self-assembly of 2,7-disubstituted-1,8-naphthyridine derivatives into infinite 1D tapes in the solid state has been observed, showing similarities to the assembly of their 2,6-disubstituted pyridine (B92270) counterparts. rsc.orgsoton.ac.uk This indicates a predictable and programmable mode of assembly based on the molecular structure. The formation of these tapes is a consequence of complementary hydrogen-bonding sites on adjacent molecules, leading to a repeating linear pattern.
While specific examples directly involving this compound were not detailed in the provided search results, the general principles of self-assembly in this class of compounds are well-established. The planarity of the aromatic naphthyridine core, coupled with the directional nature of hydrogen bonds, facilitates the formation of these extended supramolecular structures. The functional groups attached to the naphthyridine ring system play a crucial role in directing the assembly and determining the specific packing arrangement within the 1D tapes.
| Aspect of Self-Assembly | Description | Key Driving Force |
| Dimensionality | Formation of extended one-dimensional structures. | Directional intermolecular interactions. |
| Resulting Structure | Infinite tapes or ribbons. rsc.orgsoton.ac.uk | Repetitive and complementary hydrogen bonding. |
| Influencing Factors | Molecular structure of the derivative, particularly the nature and position of substituents. | Planarity of the naphthyridine core. |
Applications of 1,8 Naphthyridine 3 Carbaldehyde As a Synthetic Building Block in Academic Research
Building Block for Heterocyclic Systems and Novel Scaffolds
The 1,8-naphthyridine (B1210474) moiety is a recognized privileged scaffold in medicinal chemistry, and the presence of the 3-carbaldehyde group further enhances its synthetic versatility. nih.govresearchgate.netnih.gov This functional group serves as a key handle for a variety of chemical transformations, enabling the construction of more complex heterocyclic systems and novel molecular frameworks. researchgate.netnih.gov The reactivity of the aldehyde allows for condensation reactions, cyclizations, and other transformations to build upon the foundational 1,8-naphthyridine structure.
Synthesis of Pyrazoles and Tetrazoles
1,8-Naphthyridine-3-carbaldehyde is a valuable precursor for the synthesis of fused pyrazole (B372694) and tetrazole ring systems. Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. nih.gov The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov In this context, this compound can be transformed into a suitable precursor for pyrazole ring formation. For instance, treatment of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) with hydrazine hydrate (B1144303) leads to the formation of a pyrazolo[3,4-b] tandfonline.comresearchgate.netnaphthyridine derivative.
Similarly, the aldehyde functionality can be a starting point for the construction of tetrazoles, which are five-membered rings containing four nitrogen atoms. One common method for tetrazole synthesis is the [3+2] cycloaddition of a nitrile with an azide (B81097). mdpi.com 2-Chloro-1,8-naphthyridine-3-carbaldehyde can be converted to the corresponding tetrazolo[1,5-a] tandfonline.comresearchgate.netnaphthyridine-4-carbaldehyde by treatment with sodium azide. This transformation proceeds through an unstable 2-azido intermediate which then undergoes cyclization.
Precursor for Mercapto and Chalcone (B49325) Derivatives
The aldehyde group of this compound allows for its conversion into other important functional groups, such as mercapto and chalcone moieties. The reaction of 2-chloro-1,8-naphthyridine-3-carbaldehyde with sodium sulfide (B99878) in dimethylformamide (DMF) yields 2-mercapto-1,8-naphthyridine-3-carbaldehyde. This introduces a sulfur-containing functional group, which can be a key component in various biologically active molecules.
Furthermore, the aldehyde can readily undergo condensation reactions with acetophenones to form chalcones. Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities. The synthesis of chalcones from this compound would involve a base-catalyzed Claisen-Schmidt condensation with an appropriate ketone.
Intermediates for Thieno/Furo-[2,3-c]tandfonline.comresearchgate.netnaphthyridine Derivatives
This compound serves as a crucial intermediate in the synthesis of fused heterocyclic systems such as thieno[2,3-c] tandfonline.comresearchgate.netnaphthyridines and furo[2,3-c] tandfonline.comresearchgate.netnaphthyridines. These fused systems are of interest due to their potential biological activities. For example, furo[2,3-b] tandfonline.comresearchgate.netnaphthyridine-3,4(2H,9H)-diones have been synthesized and evaluated for their antiallergic activity. nih.gov The synthesis of these fused ring systems often involves the construction of the thiophene (B33073) or furan (B31954) ring onto the existing 1,8-naphthyridine core, with the 3-carbaldehyde or a derivative thereof playing a key role in the cyclization process. mdpi.com
Role in Medicinal Chemistry Research and Drug Discovery Endeavors
The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous clinically used drugs and biologically active compounds. nih.govtandfonline.comnih.gov Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive core for the design of new therapeutic agents. researchgate.netnih.gov
Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)
The 1,8-naphthyridine nucleus serves as a fundamental building block for a variety of active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net Its derivatives have been extensively explored and have shown a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netnih.govtandfonline.comnih.gov The versatility of the 1,8-naphthyridine scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. nih.gov This adaptability has led to the development of several successful drugs, such as the antibacterial agents nalidixic acid and enoxacin. nih.govnih.gov
Exploration in the Design of Compounds with Potential Therapeutic Relevance
Researchers are actively exploring the 1,8-naphthyridine scaffold in the design of novel compounds with potential therapeutic relevance across a wide spectrum of diseases. researchgate.netnih.govmdpi.comnih.govresearchgate.net The ability to modify the core structure, particularly at the 3-position, allows for the creation of libraries of compounds for screening against various biological targets. nih.gov
Recent studies have focused on designing 1,8-naphthyridine derivatives as potential agents for treating tuberculosis, Parkinson's disease, and cancer, as well as for their anti-inflammatory and antihistaminic properties. nih.govnih.govrsc.orgnih.govrsc.org For example, 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives have been synthesized and evaluated for their anti-mycobacterial activity. rsc.orgrsc.org In another study, new 1,8-naphthyridine-3-carboxylic acid derivatives were designed and synthesized as potential H1 receptor antagonists. nih.gov Furthermore, modifications at the 3-position of the 1,8-naphthyridine nucleus with various secondary amines have been explored to enhance binding to the Adenosine A2A receptor, a target for Parkinson's disease therapy. nih.gov The development of fused systems like furo[2,3-b] tandfonline.comresearchgate.netnaphthyridines has also been pursued for their potential antiallergic properties. nih.gov
Table 1: Synthetic Applications of this compound
| Starting Material | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Hydrazine hydrate, Sodium acetate (B1210297) | Pyrazolo[3,4-b] tandfonline.comresearchgate.netnaphthyridine derivative | Synthesis of Fused Heterocycles | |
| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Sodium azide | Tetrazolo[1,5-a] tandfonline.comresearchgate.netnaphthyridine-4-carbaldehyde | Synthesis of Fused Heterocycles | |
| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Sodium sulfide | 2-Mercapto-1,8-naphthyridine-3-carbaldehyde | Synthesis of Mercapto Derivatives | |
| This compound derivative | --- | Furo[2,3-b] tandfonline.comresearchgate.netnaphthyridine-3,4(2H,9H)-dione | Potential Antiallergic Agents | nih.gov |
| This compound derivative | --- | Thieno[2,3-c] tandfonline.comresearchgate.netnaphthyridine derivative | Synthesis of Fused Heterocycles | mdpi.com |
Utility in Materials Science Applications
The 1,8-naphthyridine core is a valuable component in the design of materials for electronic devices due to its electron-deficient characteristics, which facilitate electron injection and transport. rsc.orgresearchgate.net The ease of structural modification, often beginning with precursors like this compound, allows for the fine-tuning of material properties to suit specific applications. rsc.orgnih.gov
While research into 1,8-naphthyridine derivatives for Dye-Sensitized Solar Cells (DSSCs) is an emerging area, related heterocyclic structures have shown promise. For instance, donor-π-spacer-acceptor organic dyes incorporating a naphtho[2,1-b:3,4-b′]dithiophene unit as the conjugated linker have been synthesized and tested as sensitizers in DSSCs. rsc.org These dyes, using cyanoacrylic acid as the electron-withdrawing anchoring group, have achieved power conversion efficiencies up to 4.60%. rsc.org This particular study demonstrated a device with a short-circuit current density (Jsc) of 10.8 ± 0.4 mA cm⁻², an open-circuit voltage (Voc) of 657 ± 5 mV, and a fill factor of 64.0 ± 0.2%. rsc.org The successful use of these related fused aromatic systems suggests that the tailored electronic properties of 1,8-naphthyridine derivatives, synthesized from building blocks like this compound, could be beneficial for developing new, efficient sensitizers for DSSCs.
Derivatives of 1,8-naphthyridine have demonstrated significant potential as n-type (electron-transporting) and emissive materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Their high electron affinities, ranging from 2.79 to 3.00 eV, and good thermal stability make them suitable for use in electronic devices. rsc.orgresearchgate.net
Researchers have synthesized various 1,8-naphthyridine oligomers that exhibit high fluorescence quantum yields (0.70–1.0) in both solution and solid states, with emissions spanning the blue, green, and yellow parts of the spectrum. rsc.orgresearchgate.net These materials have been incorporated into non-doped OLEDs, functioning as both the emitter and electron-transport layer. rsc.orgresearchgate.net Yellow-emitting devices have achieved a maximum current efficiency of 1.2 cd A⁻¹ and a brightness of 250 cd m⁻², while white-pink emitters have reached a brightness of 400 cd m⁻² at an operating voltage of 4 V. rsc.orgresearchgate.net
Further research into donor-acceptor systems has led to the development of highly efficient thermally activated delayed fluorescence (TADF) emitters based on the 1,8-naphthyridine acceptor moiety. nih.govacs.org By combining the naphthyridine core with various donor units, such as phenothiazine, researchers have created green TADF emitters. nih.gov An OLED device using a 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine emitter demonstrated a maximum external quantum efficiency (EQE) of 16.4%, with a high current efficiency of 58.6 cd/A and a record power efficiency of 57.1 lm/W for naphthyridine-based emitters. nih.gov This high performance is attributed to the molecule's favorable horizontal orientation in the host material, which enhances light outcoupling. nih.gov
Table 1: Performance of OLEDs Incorporating 1,8-Naphthyridine Derivatives
| Emitter Type/Derivative | Max. Brightness (cd m⁻²) | Max. Current Efficiency (cd A⁻¹) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Emission Color |
| Yellow Emitter (Oligomer) | 250 | 1.2 | N/A | N/A | Yellow |
| White-Pink Emitter (Oligomer) | 400 (at 4V) | 0.6 | N/A | N/A | White-Pink |
| Green TADF Emitter (Phenothiazine deriv.) | N/A | 58.6 | 57.1 | 16.4 | Green |
| Green TADF Emitter (4CzIPN in Naphthyridine host) | N/A | N/A | 53.8 | 18.4 | Green |
Development of Fluorescent Markers for Nucleic Acids (Naphthyridine Derivatives)
The unique structure of the 1,8-naphthyridine scaffold, featuring a specific arrangement of hydrogen bond donors and acceptors, makes it particularly suitable for interacting with nucleic acid bases like guanine. mdpi.com This property has been exploited to develop fluorescent probes that can selectively target and image DNA and RNA. mdpi.comrsc.org The synthesis of these probes often involves the reaction of a naphthyridine salt with an appropriate aldehyde, highlighting the role of this compound as a potential precursor. rsc.org
A series of cationic fluorescent dyes based on naphthyridine derivatives has been developed that exhibit a desirable "OFF-ON" response, meaning their fluorescence is significantly enhanced upon binding to nucleic acids. rsc.org These probes show large Stokes shifts (153–222 nm) and emission maxima in the near-infrared region (661–762 nm), which is advantageous for biological imaging due to reduced background autofluorescence. rsc.org One such probe demonstrated a 143-fold increase in fluorescence intensity when interacting with DNA and a 127-fold increase with RNA. rsc.org Co-staining experiments have confirmed that these probes can specifically target the mitochondria of fixed cells, making them useful for studying mitochondrial genetic material. rsc.org
Other research has focused on 2,7-dialkylamino-4-methyl- rsc.org-naphthyridines. mdpi.com These compounds are highly fluorescent and stable. mdpi.com One derivative, in particular, was shown to selectively enter the nucleus of Madin Darby canine kidney (MDCK) cells and stain the nucleoli with an intense blue fluorescence. mdpi.com This demonstrates the potential of 1,8-naphthyridine derivatives as selective fluorescent markers for nucleic acids within specific cellular compartments. mdpi.com
Table 2: Properties of Fluorescent Probes Based on 1,8-Naphthyridine Derivatives
| Probe Type | Target | Fluorescence Response | Emission Max (Bound) | Stokes Shift | Key Finding |
| Cationic NIR Dye (1b) | DNA / RNA | OFF-ON (143x / 127x enhancement) | 661–762 nm | 153–222 nm | Targets mitochondrial nucleic acids. rsc.org |
| 2,7-dialkylamino-4-methyl- rsc.org-naphthyridine (3a) | Cell Nucleus / Nucleoli | Intense Blue Fluorescence | N/A | N/A | Selectively stains the nucleus and nucleoli in MDCK cells. mdpi.com |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1,8-naphthyridine-3-carbaldehyde, and how are reaction yields optimized?
- Methodological Answer : The Vilsmeier–Haack reaction is a widely used method for formylating 1,8-naphthyridine derivatives. For example, 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde (2 ) was synthesized by reacting 7-methyl-2-phenyl-1,8-naphthyridin-4-ol (1 ) with POCl₃ and DMF under reflux, achieving high purity and moderate yields (73–88%) . Optimization involves controlling reaction time (2–4 hours), solvent choice (absolute ethanol), and post-reaction recrystallization. Ultrasound irradiation can enhance reaction efficiency, reducing time by 30–50% compared to conventional heating .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- IR spectroscopy : Bands at ~2195–2257 cm⁻¹ (C≡N stretch) and ~1610–1676 cm⁻¹ (C=O stretch) .
- ¹H NMR : Distinct aromatic proton signals (e.g., δ 8.02–9.19 ppm for naphthyridine ring protons) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 567 for compound 8a ) and elemental analysis (C, H, N percentages within ±0.5% of theoretical values) .
Q. What are the common derivatization strategies for this compound in drug discovery?
- Methodological Answer : The aldehyde group enables condensation with amines, hydrazines, or active methylene compounds. For instance:
- Schiff base formation : Reacting with aromatic amines (e.g., 4-chloroaniline) to generate imine derivatives for antimicrobial screening .
- Cyclocondensation : Combining with ethyl cyanoacetate or malononitrile in ethanol under reflux to synthesize pyridine-3-carbonitrile hybrids (e.g., 4a-d ) with cytotoxic activity .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives for anticancer targets?
- Methodological Answer : In silico studies prioritize derivatives with high binding affinity to targets like EGFR or topoisomerase II. For example:
- Docking simulations : Use AutoDock Vina to assess interactions with key residues (e.g., hydrogen bonding with Asp831 in EGFR) .
- ADMET profiling : Predict pharmacokinetic properties (e.g., cLogP <5, polar surface area >60 Ų) to filter candidates .
- Validation : Compare docking scores (e.g., ∆G ≤ −8 kcal/mol) with in vitro IC₅₀ values (e.g., 2–10 µM against MCF7 cells) .
Q. What strategies resolve contradictions in bioactivity data between structurally similar derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or antimicrobial activity often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ in 8b ) enhance DNA intercalation but reduce solubility, affecting potency .
- Assay variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours) and use positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical analysis : Apply ANOVA or Tukey’s test to confirm significance (p <0.05) between derivatives .
Q. How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of this compound in multicomponent reactions?
- Methodological Answer :
- Solvent polarity : Ethanol promotes cyclization via hydrogen bonding, favoring pyridone formation (4a-d ), while DMF stabilizes intermediates for amide coupling (5a3 ) .
- Catalyst selection : Ammonium acetate accelerates Knoevenagel condensations in one-pot syntheses, achieving yields >80% .
- Temperature control : Reflux (78–85°C) minimizes side reactions (e.g., aldol condensation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
